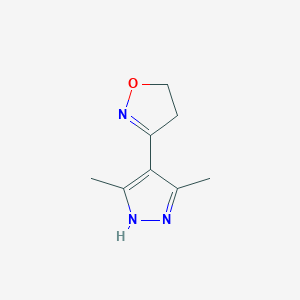![molecular formula C8H6ClN3O B15214193 7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one CAS No. 86674-00-2](/img/structure/B15214193.png)
7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one is a heterocyclic compound that belongs to the class of pyrimidopyridazines. This compound is characterized by its fused ring structure, which includes both pyrimidine and pyridazine rings. The presence of a chlorine atom at the 7th position and a methyl group at the 3rd position further defines its chemical identity. Compounds of this nature are of significant interest due to their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-chloropyridazine with ethyl acetoacetate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidopyridazine structure. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., potassium carbonate) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Substitution Products: Substituted derivatives with various functional groups replacing the chlorine atom.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogen atoms added to the structure.
Wissenschaftliche Forschungsanwendungen
7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one has several applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, thereby affecting various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cell signaling pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-4H-pyrimido[1,2-b]pyridazin-4-one: Lacks the methyl group at the 3rd position.
3-Methyl-4H-pyrimido[1,2-b]pyridazin-4-one: Lacks the chlorine atom at the 7th position.
7-Chloro-3-methyl-4H-pyrimido[1,2-a]benzimidazole: Contains a benzimidazole ring instead of a pyridazine ring.
Uniqueness
7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one is unique due to the specific combination of its chlorine and methyl substituents, which confer distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of biological activities that may not be observed in similar compounds.
Eigenschaften
CAS-Nummer |
86674-00-2 |
|---|---|
Molekularformel |
C8H6ClN3O |
Molekulargewicht |
195.60 g/mol |
IUPAC-Name |
7-chloro-3-methylpyrimido[1,2-b]pyridazin-4-one |
InChI |
InChI=1S/C8H6ClN3O/c1-5-4-10-7-3-2-6(9)11-12(7)8(5)13/h2-4H,1H3 |
InChI-Schlüssel |
JYXTWFZFWWTTGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C2C=CC(=NN2C1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


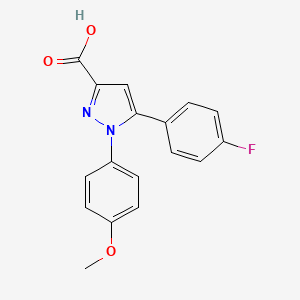
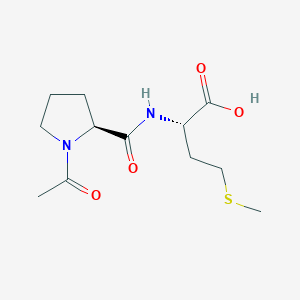
![2,2'-[(4-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B15214128.png)
![2-Amino-4-[(2S,3S,4R,5R)-5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethanesulfonyl]-butyric acid](/img/structure/B15214134.png)


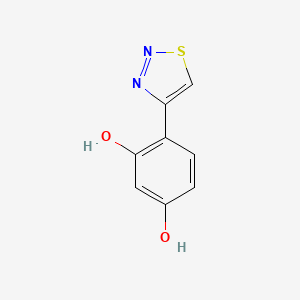
![Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B15214174.png)

![6-Amino-4-[(3-chloro-4-fluorophenyl)sulfanyl]quinoline-3-carbonitrile](/img/structure/B15214185.png)

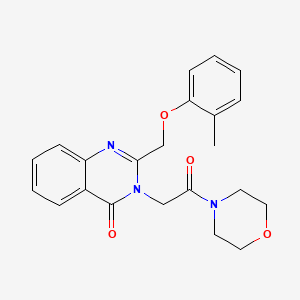
![3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl benzoate;oxalic acid](/img/structure/B15214203.png)
